
5-Pyrimidinesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Pyrimidinesulfonic acid is a heterocyclic aromatic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes. The presence of the sulfonic acid group enhances its reactivity and makes it a valuable compound in different scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinesulfonic acid typically involves the sulfonation of pyrimidine derivatives. One common method is the reaction of pyrimidine with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and reaction time are critical parameters that need to be optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the efficiency of the process. The use of catalysts and advanced purification techniques further enhances the yield and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Pyrimidinesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form sulfonamides.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonates
Reduction: Sulfonamides
Substitution: Halogenated pyrimidines
Aplicaciones Científicas De Investigación
5-Pyrimidinesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparación Con Compuestos Similares
Similar Compounds
- Pyrimidine-5-carboxylic acid
- Pyrimidine-5-sulfonamide
- Pyrimidine-5-sulfonate
Comparison
5-Pyrimidinesulfonic acid is unique due to the presence of the sulfonic acid group, which imparts higher acidity and reactivity compared to its analogs. This makes it more versatile in various chemical reactions and applications. Its ability to form strong interactions with biological molecules also sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C4H4N2O3S |
|---|---|
Peso molecular |
160.15 g/mol |
Nombre IUPAC |
pyrimidine-5-sulfonic acid |
InChI |
InChI=1S/C4H4N2O3S/c7-10(8,9)4-1-5-3-6-2-4/h1-3H,(H,7,8,9) |
Clave InChI |
BPISOVWGCFROPO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=N1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


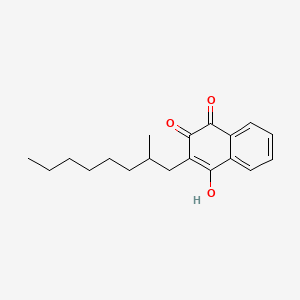
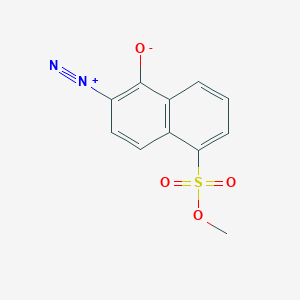
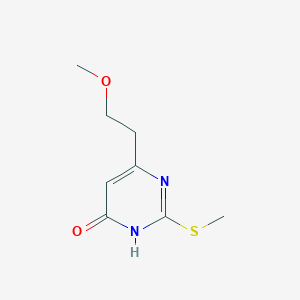

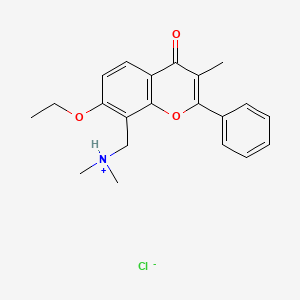

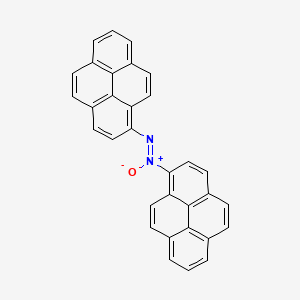

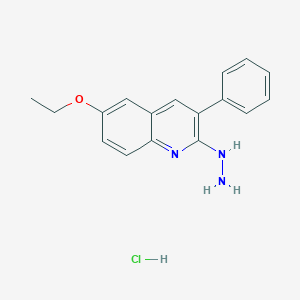

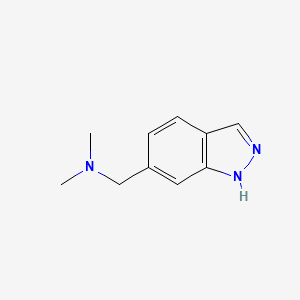
![6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile](/img/structure/B13749856.png)
